molecular formula C19H17N7O B2655262 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1797893-34-5

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2655262
CAS No.: 1797893-34-5
M. Wt: 359.393
InChI Key: ROXNTJMUCAAMRV-UHFFFAOYSA-N
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Description

The compound "(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" features a fused pyrazolo-pyrido-pyrimidine core linked to a phenyl-substituted 1,2,3-triazole via a methanone bridge. This structure combines nitrogen-rich heterocycles, which are often associated with diverse bioactivity and electronic properties. The methyl group at position 2 and the phenyl-triazole moiety likely influence its solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c1-13-9-18-20-10-14-12-24(8-7-17(14)25(18)22-13)19(27)16-11-21-26(23-16)15-5-3-2-4-6-15/h2-6,9-11H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXNTJMUCAAMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridopyrimidine core, followed by the introduction of the triazole moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and azides, under conditions such as reflux or microwave irradiation to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Insights

  • Van der Waals Interactions: The pyrido-pyrimidine core may exhibit larger molecular volume than quinazolinone analogues, affecting packing efficiency in crystalline states .
  • Synthesis Challenges : Multi-component reactions (e.g., ) often yield complex heterocycles but require precise stoichiometry. The target compound’s triazole linkage may necessitate click chemistry or metal-catalyzed coupling.

Biological Activity

The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Characterized by its unique structural features combining pyrazolo, pyrido, and triazole moieties, this compound is part of a broader class of pyrazolopyrimidines known for diverse pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C16H16N6OC_{16}H_{16}N_6O, with a molecular weight of approximately 316.34 g/mol. The presence of multiple nitrogen atoms and aromatic rings contributes to its potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that derivatives of pyrazolopyrimidines exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast carcinoma). One study reported an average growth inhibition (GI%) of 43.9% across 56 cancer cell lines for related derivatives .

Enzyme Inhibition

The compound's inhibitory effects on kinases such as CDK2 and TRKA have been quantified with IC50 values indicating potent activity:

CompoundTarget KinaseIC50 (µM)
6tCDK20.09
6sTRKA0.45
RibociclibCDK20.07
LarotrectinibTRKA0.067

These results position the compound among effective inhibitors comparable to established drugs .

Case Studies

  • Synthesis and Evaluation : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their dual inhibition potential against CDK2 and TRKA kinases. The results indicated that compounds exhibited IC50 values in the low micromolar range, suggesting their viability as therapeutic agents .
  • Antitumor Activity : In another investigation, derivatives were tested against multiple human cancer cell lines, showcasing broad-spectrum anticancer activity. The synthesized compounds demonstrated significant cytotoxic effects attributed to their ability to induce apoptosis through intrinsic pathways .

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